molecular formula C15H19ClN4O B4621482 N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea

N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea

Cat. No.: B4621482
M. Wt: 306.79 g/mol
InChI Key: WWDRGLMLJDAEGL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea, commonly known as Pyrazosulfuron-ethyl, is a herbicide that belongs to the sulfonylurea family. It is widely used in agriculture to control weeds in rice paddies, wheat fields, and other crops. Pyrazosulfuron-ethyl has shown promising results in terms of its effectiveness and safety in controlling weeds, making it a popular choice among farmers and researchers.

Scientific Research Applications

Potential Anti-Cancer Properties

Research has shown that derivatives similar to N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea possess potential anti-cancer properties. A study highlighted the synthesis and evaluation of diaryl ureas, which showed significant antiproliferative effects on various cancer cell lines, demonstrating their potential as anticancer agents (Feng et al., 2020). Another study focused on the synthesis of two novel pyrazole compounds, showing that their electronic structure and physico-chemical properties could potentially make them ideal candidates for use as photosensitizers in photovoltaic systems and as inhibitors against specific human enzymes, suggesting a negative response against human microsomal prostaglandin E synthase 1 (Thomas et al., 2019).

Insecticide Activity

The compound and its derivatives have also been evaluated for their insecticidal activity. One particular study demonstrated the insecticidal activity of related compounds, emphasizing their potential as a new class of insecticides. These compounds exhibited a unique mode of action, indicating their safety towards mammals and their effectiveness as stomach poisons for insects (Mulder & Gijswijt, 1973).

Synthesis of Heterocyclic Compounds

The chemistry of this compound facilitates the formation of heterocyclic compounds, which have a wide range of applications, including the development of new pharmaceuticals. Research in this area has led to the synthesis of various heterocyclic derivatives through reactions involving urea compounds, highlighting their versatility in organic synthesis (Matsuda, Yamamoto, & Ishii, 1976).

Antibacterial and Antimicrobial Applications

Another area of application for this compound and its derivatives is in the development of new antibacterial and antimicrobial agents. A study on novel pyrazole derivatives, including this compound, showed that they have good to excellent antimicrobial activity, with some compounds exhibiting higher anticancer activity than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-10-8-12(3)20(19-10)9-11(2)17-15(21)18-14-6-4-13(16)5-7-14/h4-8,11H,9H2,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDRGLMLJDAEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)NC(=O)NC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]urea

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